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molecular formula C12H21NO3 B1441380 Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate CAS No. 790705-15-6

Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate

Cat. No. B1441380
M. Wt: 227.3 g/mol
InChI Key: FSFSGVISPUOWAO-UHFFFAOYSA-N
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Patent
US08158797B2

Procedure details

In analogy to example 11 step 1 with 4-methylene-azepane-1-carboxylic acid tert-butyl ester (MW: 211.307, 1.73 mmol), 1.16 g sodium bicarbonate (MW: 84.01 13.8 mmol) and 1.36 g of 80% m-chloroperbenzoic acid (MW172.57, 6.05 mmol) in 5 ml of dichloromethane. Yield: 250 mg, 63%. MS: 228.8 (M+H)+, 127.8 (M-(CH3)3COCO) method ESI+.
Quantity
1.73 mmol
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
M-(CH3)3COCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][C:11](=[CH2:15])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(=O)(O)[O-:17].[Na+].ClC1C=CC=C(C(OO)=O)C=1>ClCCl>[C:1]([O:5][C:6]([N:8]1[CH2:14][CH2:13][CH2:12][C:11]2([O:17][CH2:15]2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.73 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CCC1)=C
Step Two
Name
Quantity
1.16 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
1.36 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
M-(CH3)3COCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC2(CO2)CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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